[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine
Overview
Description
Synthesis Analysis
The synthesis of “[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine” involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization . This results in the formation of N-acyl derivative of pyrrole .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,285, 3,195 (NH/NH2), 1,655 (amide C=O) cm−1 . The 1H NMR spectrum shows signals at 1.95 (s, 6H, pyrrole methyls), 4.51 (s, 2H, NH2), 5.80 (s, 2H, pyrrole-C3 and C4–H), among others .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its spectroscopic data. For instance, the melting point is 170–172 °C . The compound also shows characteristic IR and NMR signals, as mentioned above .
Scientific Research Applications
Anticonvulsant Activity
[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine and its derivatives have been studied for their potential anticonvulsant activities. In a study by Pandey and Srivastava (2011), a series of Schiff bases of 3-aminomethyl pyridine, which is structurally similar to this compound, were synthesized and evaluated for anticonvulsant activity. Some compounds in this series exhibited significant seizure protection after intraperitoneal administration in various models, suggesting the potential therapeutic utility of such compounds in treating seizure disorders (Pandey & Srivastava, 2011).
Hydrogen Bonding Studies
Another application of compounds related to this compound is in the study of hydrogen bonding. Akerman and Chiazzari (2014) synthesized three pyrrolide-imine Schiff base compounds, including structures similar to the compound of interest. Their study focused on understanding complementary hydrogen bonding in these compounds, which can contribute to insights in molecular recognition and self-assembly processes (Akerman & Chiazzari, 2014).
Anticancer Activity
Research has also explored the anticancer activity of complexes derived from compounds like this compound. Mbugua et al. (2020) reported on new palladium (Pd)II and platinum (Pt)II complexes using Schiff base ligands structurally related to the compound . These complexes showed significant anticancer activity against various human cancerous cell lines, indicating potential applications in cancer therapy (Mbugua et al., 2020).
Properties
IUPAC Name |
[2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-7-12(8-14)11(2)16(10)9-13-5-3-4-6-15-13/h3-7H,8-9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUBJUCVBOMEOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=N2)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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